Adrenomedullin (1-12), human

Description

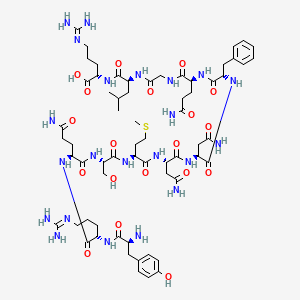

Properties

Molecular Formula |

C64H100N22O19S |

|---|---|

Molecular Weight |

1513.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C64H100N22O19S/c1-32(2)25-42(57(99)82-41(62(104)105)12-8-23-75-64(72)73)77-51(93)30-76-53(95)38(17-19-47(66)89)79-58(100)43(27-33-9-5-4-6-10-33)83-59(101)45(29-50(69)92)85-60(102)44(28-49(68)91)84-56(98)40(21-24-106-3)81-61(103)46(31-87)86-55(97)39(18-20-48(67)90)80-54(96)37(11-7-22-74-63(70)71)78-52(94)36(65)26-34-13-15-35(88)16-14-34/h4-6,9-10,13-16,32,36-46,87-88H,7-8,11-12,17-31,65H2,1-3H3,(H2,66,89)(H2,67,90)(H2,68,91)(H2,69,92)(H,76,95)(H,77,93)(H,78,94)(H,79,100)(H,80,96)(H,81,103)(H,82,99)(H,83,101)(H,84,98)(H,85,102)(H,86,97)(H,104,105)(H4,70,71,74)(H4,72,73,75)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

ZOAAQYOLPIJQIT-HDKAIKTRSA-N |

Origin of Product |

United States |

Molecular Biology and Biochemistry of Adrenomedullin 1 12

Biosynthesis and Processing of Preproadrenomedullin

The journey to bioactive adrenomedullin (B612762) peptides begins with the genetic blueprint and a series of precise molecular modifications.

Gene Encoding Preproadrenomedullin and Its Regulation

The synthesis of adrenomedullin is directed by the ADM gene. wikipedia.org In humans, this gene is located at a single locus on chromosome 11 and is composed of four exons and three introns. wikipedia.orgmdpi.com The 5'-flanking region of the gene contains several critical regulatory elements, including TATA, CAAT, and GC boxes, which are fundamental for the initiation of transcription. mdpi.comoup.com

Gene expression is controlled by various regulatory sequences. These include binding sites for activator protein-2 (AP-2) and a cAMP-regulated enhancer element. oup.com Furthermore, the presence of nuclear factor-κB (NF-κB) sites on the promoter region indicates that the gene's expression is responsive to inflammatory and stress signals. oup.com A range of stimuli can increase the production of adrenomedullin, including cytokines, growth factors, and hormones. oup.com Physiological conditions such as hypoxia and vascular shear stress have also been shown to upregulate ADM synthesis. nih.govnih.gov

| Attribute | Description | Reference |

|---|---|---|

| Chromosomal Location | Chromosome 11 | wikipedia.org |

| Structure | 4 exons and 3 introns | wikipedia.org |

| Promoter Elements | TATA box, CAAT box, GC boxes | mdpi.comoup.com |

| Key Regulatory Sites | Activator protein-2 (AP-2), cAMP-regulated enhancer, Nuclear factor-κB (NF-κB) | oup.com |

| Upregulating Stimuli | Cytokines, growth factors, hypoxia, shear stress | oup.comnih.govnih.gov |

Post-Translational Cleavage and Generation of Adrenomedullin (1-52)

Transcription and translation of the ADM gene produce a 185-amino acid precursor protein known as preproadrenomedullin. wikipedia.orgoup.com This initial product undergoes a series of post-translational modifications to generate biologically active peptides. elisakits.co.uk

The first step involves the cleavage of a 21-amino acid N-terminal signal peptide, converting preproadrenomedullin into proadrenomedullin. mdpi.comnih.gov This prohormone is then subject to further proteolytic processing, which liberates at least two distinct bioactive peptides:

Adrenomedullin (AM) (1-52): The mature 52-amino acid peptide. oup.com

Proadrenomedullin N-terminal 20 Peptide (PAMP): A 20-amino acid peptide with its own biological functions. oup.comnih.gov

The final maturation of Adrenomedullin (1-52) requires a crucial enzymatic step: the amidation of the C-terminal tyrosine residue. This modification is essential for the peptide's biological activity. oup.com The primary circulating form of the hormone is actually a glycine-extended intermediate, which is then converted to the mature, amidated form. oup.comscispace.com

Hypothetical or Confirmed Pathways Leading to Adrenomedullin (1-12) Formation

Adrenomedullin (1-12) is the N-terminal fragment of the full-length Adrenomedullin (1-52) peptide. Current scientific understanding suggests that Adrenomedullin (1-12) is not a primary product of preproadrenomedullin processing. Instead, it is believed to be generated through the subsequent enzymatic degradation of the mature Adrenomedullin (1-52) peptide after its release into the circulation or within tissues.

The formation of this fragment is therefore intrinsically linked to the metabolic fate of the parent hormone. Specific enzymes that cleave the full-length peptide at various points, including after the 12th amino acid residue, are responsible for its generation. This process is part of the natural degradation pathway that regulates the local and systemic concentrations of active adrenomedullin.

Degradation and Metabolic Fate of Adrenomedullin (1-12)

Once formed and released, adrenomedullin peptides have a relatively short plasma half-life of approximately 22 minutes, indicating a rapid clearance and degradation process. wikipedia.org This rapid turnover is critical for the precise regulation of its potent biological effects.

Enzymatic Degradation Pathways of Adrenomedullin Peptides

The clearance of adrenomedullin from the circulation is managed by two primary mechanisms: receptor-mediated internalization and enzymatic degradation. wikipedia.org The lungs and kidneys are recognized as major sites for this clearance. oup.com

The enzymatic breakdown of adrenomedullin is initiated by metalloproteases. oup.com One of the key enzymes identified in this process is Neutral Endopeptidase (NEP), a membrane-bound metalloproteinase found predominantly in the kidney. oup.com NEP is known to cleave a variety of endogenous peptides and plays a significant role in inactivating adrenomedullin. Inhibition of NEP has been shown to increase the plasma levels of adrenomedullin, confirming its role as a substrate for this enzyme. oup.com

Receptor Interactions and Signal Transduction of Adrenomedullin 1 12

Adrenomedullin (B612762) Receptor Complexes (CLR/RAMP System)

The biological effects of adrenomedullin are mediated through a unique and complex receptor system involving a G protein-coupled receptor (GPCR) and a family of accessory proteins. This system allows for a high degree of specificity and diversity in signaling.

The central component of the adrenomedullin receptor is the Calcitonin Receptor-Like Receptor (CLR), a class B GPCR. By itself, CLR does not bind its ligands with high affinity and requires association with a member of the Receptor Activity-Modifying Protein (RAMP) family to form a functional signaling complex. RAMPs are single-transmembrane proteins that are essential for the trafficking of CLR to the cell surface and, crucially, for determining the pharmacological specificity of the resulting receptor complex.

There are three known RAMPs, and their association with CLR gives rise to distinct receptor subtypes with different ligand preferences:

CLR + RAMP1: This combination forms the Calcitonin Gene-Related Peptide (CGRP) receptor.

CLR + RAMP2: This heterodimer forms the Adrenomedullin 1 (AM₁) receptor.

CLR + RAMP3: This pairing creates the Adrenomedullin 2 (AM₂) receptor.

This modular nature of receptor formation allows for tissue-specific and context-dependent responses to adrenomedullin and related peptides. The interaction between CLR and the specific RAMP dictates the shape of the ligand-binding pocket, which is essential for ligand specificity.

Full-length human Adrenomedullin (1-52) demonstrates distinct binding profiles for the two adrenomedullin receptor subtypes. The AM₁ receptor (CLR/RAMP2) exhibits a high degree of selectivity for adrenomedullin over CGRP and other related peptides. In contrast, the AM₂ receptor (CLR/RAMP3) shows less specificity and can bind both adrenomedullin and β-CGRP with appreciable affinity.

While being the primary ligand for AM₁ and AM₂ receptors, full-length adrenomedullin can also cross-react and bind to the CGRP receptor (CLR/RAMP1). However, its affinity for the CGRP receptor is generally about one-tenth to one-hundredth that of CGRP itself. This cross-reactivity highlights the overlapping biological activities observed between these two peptides. The binding of the full-length peptide follows a "two-domain" model, where the C-terminal portion of the peptide engages with the extracellular domain of the receptor complex, and the N-terminal region interacts with the transmembrane core to initiate signal transduction.

Investigation of Adrenomedullin (1-12) Binding Affinity

Research into the binding characteristics of adrenomedullin fragments has been crucial for understanding the structural requirements for receptor interaction. Studies have specifically investigated the N-terminal fragment, Adrenomedullin (1-12), to determine its role in receptor binding.

Radioligand binding assays have been employed to characterize the affinity of various adrenomedullin fragments for their receptors in human brain tissue. In these studies, [¹²⁵I]adrenomedullin was used as the radioligand to identify specific binding sites. The results from these assays demonstrated that while the full-length Adrenomedullin (1-52) binds with high affinity, the N-terminal fragment Adrenomedullin (1-12) is a poor inhibitor of this binding. Further studies on various N-terminal truncated fragments, such as AM (13-52) and AM (22-52), also showed a significant decrease in binding affinity, reinforcing the importance of the complete peptide structure for effective receptor engagement.

Competitive binding experiments provide a quantitative measure of a ligand's ability to displace a known radioligand from its receptor. In studies using human brain membranes, the inhibitory concentration (IC₅₀) of Adrenomedullin (1-12) was determined to be approximately 0.3 µM. This stands in stark contrast to the IC₅₀ of the full-length Adrenomedullin (1-52), which was 1.2 nM. This indicates that a 250-fold higher concentration of the Adrenomedullin (1-12) fragment is required to achieve the same level of receptor inhibition as the parent molecule. This data clearly establishes Adrenomedullin (1-12) as a very weak competitor for the adrenomedullin receptor.

| Compound | IC₅₀ (Inhibitory Concentration) | Reference |

|---|---|---|

| Adrenomedullin (1-52), human | 1.2 nM | |

| Adrenomedullin (1-12), human | 0.3 µM (300 nM) | |

| Calcitonin Gene-Related Peptide (CGRP) | > 1 µM (>1000 nM) |

The findings from ligand and competitive binding studies consistently demonstrate that the Adrenomedullin (1-12) fragment has negligible binding affinity for the AM₁ and AM₂ receptors. The scientific implication of this is that the N-terminal 1-12 amino acid sequence alone is insufficient for effective receptor binding and activation. Research strongly suggests that the entire molecular structure of Adrenomedullin (1-52) is required for high-affinity binding.

This aligns with the established two-domain binding model for class B GPCRs, where the C-terminal region of the peptide is critical for the initial, high-affinity interaction with the receptor's extracellular domain. Without this C-terminal "anchor," the N-terminal fragment cannot properly engage the transmembrane portion of the receptor to trigger a biological response. Therefore, the lack of significant binding by Adrenomedullin (1-12) underscores the essential role of the C-terminal residues in securing the peptide to its receptor complex.

Intracellular Signaling Cascades Activated by Adrenomedullin Peptides

The biological actions of Adrenomedullin (AM) and its related peptides are mediated through the activation of several intracellular signal transduction pathways. qiagen.com While initially thought to signal solely through the cAMP/PKA pathway, subsequent research has revealed a more complex network involving pathways such as MAPK/ERK, PI3K/Akt, and NO/cGMP/PKG. qiagen.com The specific pathway activated can vary depending on the species, organ, tissue, and cell type. qiagen.com Adrenomedullin (1-12), the N-terminal fragment of human Adrenomedullin, retains significant biological activity and is known to exert its effects primarily through the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMPs), which triggers these intracellular cascades. 5-formyl-ctp.com

cAMP/PKA Pathway

The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway is a primary signaling cascade for Adrenomedullin peptides. qiagen.com The binding of Adrenomedullin to its receptor, a G protein-coupled receptor (GPCR), activates the associated Gs alpha subunit. youtube.com This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. youtube.comresearchgate.net The resulting increase in intracellular cAMP levels activates PKA. researchgate.netyoutube.com Activated PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP-response element binding protein (CREB), to elicit a cellular response. youtube.comnih.govnih.gov

This pathway is fundamental to many of AM's physiological effects, including vasodilation. qiagen.comnih.gov In vascular smooth muscle cells (VSMCs), the AM-induced increase in cAMP and subsequent PKA activation leads to vasorelaxation. nih.govnih.gov Research has demonstrated that Adrenomedullin (1-12) also activates the cAMP pathway, contributing to its vasodilatory and cytoprotective effects. 5-formyl-ctp.comp-cresyl.com Studies in rat dorsal root ganglion (DRG) and spinal motor (SM) neurons have shown that full-length AM increases cAMP accumulation in a dose-dependent manner. nih.gov

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another significant cascade activated by Adrenomedullin peptides, primarily linked to cellular processes like proliferation, differentiation, and survival. qiagen.comfrontiersin.orgbio-connect.nl This pathway is a chain of proteins that communicates a signal from a cell surface receptor to the DNA in the nucleus. wikipedia.org Activation typically begins with a growth factor binding to a receptor, which activates Ras, a small GTPase. wikipedia.org Ras then initiates a phosphorylation cascade, activating Raf (a MAP3K), which in turn activates MEK (a MAP2K), and finally ERK (a MAPK). wikipedia.org Activated ERK can then translocate to the nucleus to phosphorylate and regulate transcription factors, thereby altering gene expression. wikipedia.org

Adrenomedullin has been shown to activate the MAPK/ERK pathway in various cell types. qiagen.com For example, in osteoblastic cells, AM acts as a survival factor by inhibiting apoptosis through a CGRP1 receptor-MEK-ERK pathway. nih.gov The anti-apoptotic effect of AM was abolished by the MEK inhibitor PD98059, confirming the pathway's involvement. nih.gov Similarly, AM's mitogenic effect in the rat adrenal zona glomerulosa involves the activation of the MAPK cascade. ahajournals.org In some cancer cell lines, AM stimulates proliferation and invasiveness through the activation of the CRAF/MEK/ERK/MAPK pathway. frontiersin.org

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for regulating cell survival, growth, and metabolism, and it is also activated by Adrenomedullin. qiagen.comcreative-diagnostics.com This pathway is typically initiated by growth factors binding to receptor tyrosine kinases, which then activate PI3K. creative-diagnostics.com Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-bisphosphate (PIP3). creative-diagnostics.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology domains, such as Akt and PDK1, to the plasma membrane. creative-diagnostics.com This co-localization allows PDK1 to phosphorylate and partially activate Akt; full activation requires phosphorylation at a second site. ahajournals.org Once activated, Akt phosphorylates a multitude of downstream substrates to promote cell survival by inhibiting apoptosis and to stimulate cell growth. creative-diagnostics.comahajournals.orgnih.gov

Adrenomedullin has been shown to exert anti-apoptotic and pro-survival effects through the PI3K/Akt pathway. oup.com In endothelial cells, PI3K/Akt signaling is implicated in AM-induced endothelium-dependent vasorelaxation. ahajournals.org Furthermore, studies in adipocytes have demonstrated that AM can ameliorate insulin (B600854) resistance by enhancing signaling through the PI3K/Akt axis. nih.gov In rat Leydig cells, AM provides protection against inflammation and apoptosis, an effect that involves the activation of the PI3K/Akt signaling pathway. nih.gov

Nitric Oxide (NO)/cGMP/PKG Pathway

The Nitric Oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway is a key mechanism for Adrenomedullin-induced vasodilation. qiagen.com Adrenomedullin stimulates NO production in endothelial cells, which is a critical step in this cascade. nih.gov The activation of AM receptors can lead to an increase in intracellular calcium levels, which, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS). researchgate.netyoutube.com eNOS then produces NO from the amino acid L-arginine. youtube.com

Being a diffusible gas, NO travels from the endothelial cells to the adjacent vascular smooth muscle cells. nih.govyoutube.com In these cells, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.netnih.gov The elevated cGMP levels then activate PKG, which in turn phosphorylates several downstream targets that lead to a decrease in intracellular calcium concentration and ultimately cause smooth muscle relaxation and vasodilation. youtube.comnih.gov Adrenomedullin (1-12) has been shown to enhance endothelial nitric oxide production, indicating its activity through this pathway. 5-formyl-ctp.com

Assessment of Adrenomedullin (1-12) Agonist or Antagonist Activity on Signaling Pathways

Determining whether a peptide like Adrenomedullin (1-12) acts as an agonist or antagonist on its target receptors involves a variety of cellular and biochemical assays designed to measure the functional consequences of receptor binding. These assays quantify the activation or inhibition of specific downstream signaling pathways.

In Vitro Cellular Assays for cAMP Production

In vitro cellular assays that measure the production of cyclic AMP (cAMP) are a cornerstone for characterizing the activity of Adrenomedullin peptides. Since the AM receptor is a Gs-coupled GPCR, an agonist binding to it will stimulate adenylyl cyclase and lead to an increase in intracellular cAMP levels. qiagen.comunirioja.es Therefore, quantifying cAMP accumulation serves as a direct measure of receptor activation and agonist potency.

These assays are typically performed using cultured cells that endogenously or recombinantly express the Adrenomedullin receptor complexes (CLR/RAMP2 or CLR/RAMP3). wikipedia.orgresearchgate.net The general procedure involves incubating the cells with the test compound, such as Adrenomedullin (1-12), for a specific period. To prevent the degradation of newly synthesized cAMP, the assay is often conducted in the presence of a phosphodiesterase (PDE) inhibitor. nih.gov Following incubation, the cells are lysed, and the amount of cAMP in the lysate is quantified, commonly using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). nih.gov

By testing a range of concentrations of the peptide, a dose-response curve can be generated. From this curve, key parameters such as the EC₅₀ (the concentration of the agonist that gives half-maximal response) can be calculated, providing a quantitative measure of the peptide's potency as an agonist. nih.gov For example, studies on rat dorsal root ganglion and spinal motor neurons have used this method to determine the EC₅₀ for full-length Adrenomedullin in stimulating cAMP accumulation. nih.gov These assays are crucial for confirming that fragments like Adrenomedullin (1-12) retain the agonist activity of the parent peptide. 5-formyl-ctp.comp-cresyl.com

| Parameter | Cell Type | Value (for full-length AM) | Reference |

| EC₅₀ for cAMP accumulation | Rat Dorsal Root Ganglion (DRG) Neurons | 85.76 nM | nih.gov |

| EC₅₀ for cAMP accumulation | Rat Spinal Motor (SM) Neurons | 103.3 nM | nih.gov |

Analysis of Downstream Signaling Molecule Phosphorylation

Adrenomedullin (1-12), the N-terminal fragment of human Adrenomedullin (AM), exerts its biological effects by interacting with the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMPs), primarily RAMP2 and RAMP3. 5-formyl-ctp.com This interaction predominantly activates intracellular signaling cascades, with the cyclic adenosine monophosphate (cAMP) pathway being the most notable. 5-formyl-ctp.com The activation of this primary pathway is expected to initiate a cascade of phosphorylation events, although detailed studies focusing specifically on the phosphorylation of various downstream signaling molecules by Adrenomedullin (1-12) are limited.

The principal mechanism following receptor binding by Adrenomedullin (1-12) is the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. 5-formyl-ctp.comnih.gov Elevated cAMP subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. One of the well-documented targets of PKA is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine-133 leads to its activation and subsequent regulation of gene transcription. nih.gov

While direct evidence for Adrenomedullin (1-12) is not extensively detailed, the signaling of the full-length Adrenomedullin peptide provides a framework for its expected downstream effects. Full-length Adrenomedullin is known to induce the phosphorylation of several key signaling molecules, including Akt (Protein Kinase B), endothelial nitric oxide synthase (eNOS), and extracellular signal-regulated kinase (ERK). qiagen.com These pathways are crucial for mediating the diverse biological effects of Adrenomedullin, such as vasodilation, cell survival, and proliferation. qiagen.com For instance, the activation of the PI3K/Akt pathway and the subsequent phosphorylation of eNOS are central to Adrenomedullin-stimulated nitric oxide production. qiagen.com It is plausible that Adrenomedullin (1-12), by activating the same receptor complex, could engage these pathways, albeit potentially with different efficacy.

| Downstream Molecule | Phosphorylation Site | Activating Kinase (Inferred) | Primary Consequence | Evidence Specific to Adrenomedullin (1-12) |

|---|---|---|---|---|

| CREB | Ser133 | PKA | Activation of gene transcription | Inferred from cAMP pathway activation |

| Akt (PKB) | Ser473 / Thr308 | PDK1, mTORC2 | Cell survival, proliferation, eNOS activation | Not directly demonstrated; known for full-length AM |

| ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | MEK1/2 | Cell proliferation, differentiation | Not directly demonstrated; known for full-length AM |

| eNOS | Ser1177 | Akt, PKA | Increased Nitric Oxide (NO) production | Not directly demonstrated; known for full-length AM |

Physiological and Pathophysiological Roles of Adrenomedullin 1 12 in Preclinical Models

Effects on Vascular Regulation and Endothelial Function (Preclinical Studies)

Preclinical investigations into the vascular effects of Adrenomedullin (B612762) (1-12) have been conducted to determine if this fragment retains the potent vasodilatory characteristics of the parent molecule, Adrenomedullin (1-52). These studies have primarily utilized feline models to assess responses in both pulmonary and systemic circulations.

In a key preclinical study using an intact-chest cat model, the effects of Adrenomedullin (1-12) on the pulmonary vascular bed were evaluated. Under conditions where pulmonary blood flow and left atrial pressure were held constant, changes in lobar arterial pressure served as a direct indicator of pulmonary vascular resistance. When pulmonary vasomotor tone was actively increased with the thromboxane A2 agonist U-46619, intralobar bolus injections of Adrenomedullin (1-12) had no significant effect on lobar arterial pressure physiology.org. This lack of response was observed across a range of doses, indicating that this N-terminal fragment does not possess the pulmonary vasodilator activity that is characteristic of the full-length Adrenomedullin (1-52) and the Adrenomedullin (13-52) fragment under the same experimental conditions physiology.org.

| Compound | Animal Model | Experimental Condition | Pulmonary Vascular Bed Effect | Source |

|---|---|---|---|---|

| Adrenomedullin (1-12), human | Cat | Increased pulmonary vasomotor tone (U-46619 infusion) | No significant effect on lobar arterial pressure | physiology.org |

| Adrenomedullin (1-52), human | Cat | Increased pulmonary vasomotor tone (U-46619 infusion) | Dose-dependent decrease in lobar arterial pressure (vasodilation) | physiology.org |

The same preclinical cat model was used to assess the impact of Adrenomedullin (1-12) on systemic arterial pressure. Consistent with the findings in the pulmonary circulation, injections of Adrenomedullin (1-12) were found to have no effect on systemic arterial pressure physiology.orgmedchemexpress.comcaymanchem.com. This demonstrates a clear distinction from the full-length peptide, which produces potent and long-lasting hypotension. The evidence from this model suggests that the N-terminal 1-12 amino acid sequence does not contribute to the systemic vasodepressor activity of the parent molecule physiology.org.

| Compound | Animal Model | Systemic Vascular Bed Effect | Source |

|---|---|---|---|

| This compound | Cat | No effect on systemic arterial pressure | physiology.orgcaymanchem.com |

There is a notable lack of preclinical data specifically investigating the effects of the Adrenomedullin (1-12) fragment on endothelial barrier function. The vast majority of research has focused on the full-length Adrenomedullin (1-52) peptide, which has been shown to be a crucial regulator of endothelial integrity. In various preclinical models of sepsis and lung injury, full-length Adrenomedullin administration reduces vascular leakage and mitigates edema by stabilizing the endothelial barrier. This protective effect is a key component of its therapeutic potential. However, specific studies to determine whether the Adrenomedullin (1-12) fragment shares any of these barrier-modulating properties have not been reported in the available scientific literature.

Renal System Modulation (Preclinical Studies)

The renal effects of full-length Adrenomedullin are well-documented, encompassing significant actions on renal blood flow and electrolyte handling. However, specific investigations into the renal activity of the Adrenomedullin (1-12) fragment are absent from the current body of preclinical research.

Preclinical studies in various animal models, including rats and dogs, have consistently demonstrated that systemic or intrarenal administration of full-length Adrenomedullin (1-52) induces significant diuresis (increased urine output) and natriuresis (increased sodium excretion). These effects are attributed to its influence on renal blood flow and potentially direct tubular actions. In contrast, there are no available preclinical studies that have specifically examined the diuretic or natriuretic properties of the Adrenomedullin (1-12) fragment. Therefore, there is no scientific evidence to suggest that this fragment has a role in the regulation of fluid and electrolyte homeostasis.

The full-length Adrenomedullin (1-52) peptide is a known renal vasodilator, causing an increase in renal blood flow and affecting the glomerular filtration rate in preclinical animal models. These hemodynamic changes are central to its diuretic and natriuretic actions. As with its other potential functions, there is a lack of published preclinical research specifically investigating the effects of the Adrenomedullin (1-12) fragment on renal hemodynamics or glomerular function. Consequently, it is unknown whether this fragment has any influence on renal vascular resistance or the glomerular filtration rate.

Role in Acute Kidney Injury Models

Adrenomedullin (AM) has demonstrated significant renoprotective properties in preclinical models of both acute kidney injury (AKI) and chronic kidney disease (CKD). mdpi.com In animal studies, such as those conducted on dogs, the intrarenal arterial infusion of AM has been shown to increase renal blood flow and the glomerular filtration rate, leading to diuresis and natriuresis. mdpi.com The underlying mechanisms for its protective effects are linked to its influence on renal circulation and fluid-electrolyte balance. mdpi.com

Plasma concentrations of adrenomedullin are often elevated in patients with renal failure. nih.gov Preclinical research in rat models of renal dysfunction aimed to understand the mechanism behind this elevation. nih.gov Studies in rats with chemically-induced renal dysfunction showed that the plasma clearance of synthetic human adrenomedullin was significantly decreased. nih.gov This effect was not attributed to impaired renal excretion but rather to a reduced volume of distribution caused by a downregulation of adrenomedullin receptors in tissues like the lungs and kidneys. nih.gov These findings highlight the complex interplay between AM levels, receptor expression, and renal function in pathological states.

Table 1: Effects of Adrenomedullin in Preclinical Models of Kidney Injury

| Model Organism | Type of Injury Model | Key Findings |

|---|---|---|

| Dog | Not specified | Intrarenal infusion increased renal blood flow and glomerular filtration rate. mdpi.com |

| Rat | Mercury chloride-induced | Decreased plasma clearance of human AM; downregulation of AM receptors in lungs and kidneys. nih.gov |

| Rat | Bilateral renal blood flow blockage | Decreased plasma clearance of human AM. nih.gov |

Cardiovascular System Involvement (Preclinical Studies)

Adrenomedullin is a potent vasoactive peptide with significant and direct effects on the cardiovascular system, as demonstrated in numerous preclinical studies. nih.govresearchgate.net It is recognized for its ability to induce vasodilation, regulate blood pressure, and maintain vascular integrity. mdpi.comnih.gov

Preclinical studies have established that AM can directly influence cardiac performance. In conscious sheep, intravenous infusion of human AM resulted in significant increases in cardiac output and contractility. nih.gov These effects were determined to be direct actions on the heart and vasculature, as they were not mediated by the autonomic nervous system. nih.gov An early ex vivo study also pointed to a positive inotropic effect of AM, which contributes to an increased stroke volume and cardiac output. nih.gov

However, the effect of AM on contractility may vary depending on the experimental model and the specific form of the peptide used. mtak.hu For instance, a study using isolated perfused rat hearts found that human AM (1-52) exerted negative inotropic and negative chronotropic effects, in contrast to other studies that reported positive inotropic actions. mtak.hu The researchers suggested these differences could be due to the species-specific variations in the peptide sequence (human vs. rat AM) and the doses used in the experiments. mtak.hu

Table 2: Preclinical Findings on Adrenomedullin's Effect on Cardiac Output and Contractility

| Model Organism | Experimental Model | Effect on Cardiac Output | Effect on Myocardial Contractility |

|---|---|---|---|

| Sheep | Conscious, chronically instrumented | Increased by 1.2±0.2 l min−1. nih.gov | Increased (Maximal rate of change of aortic flow increased by 86±21 l min−1 s−1). nih.gov |

| Rat | Isolated perfused heart | Not specified | Negative inotropic effect observed with human AM (1-52). mtak.hu |

| Rat | Perfused heart (Szokodi et al.) | Not specified | Positive inotropic action observed with rat AM (1-50). mtak.hu |

Adrenomedullin plays a protective role in the context of cardiac remodeling and fibrosis following myocardial injury. nih.govgenesispub.org In preclinical models of myocardial infarction (MI), administration of AM was found to reduce pathological tissue remodeling and the formation of fibrosis. nih.gov This suggests AM could be a therapeutic target to improve outcomes after MI. nih.gov

The mechanism for this benefit is multifaceted. AM can inhibit the proliferation of cardiac fibroblasts, which are key cells involved in fibrosis. core.ac.uk In studies using rat cardiac fibroblasts, aldosterone was shown to stimulate fibroblast proliferation, an effect that was inhibited by AM. core.ac.uk Furthermore, AM produced by cardiac fibroblasts acts in a paracrine/autocrine manner to regulate the proliferative effects of aldosterone. core.ac.uk In mouse models of MI, overexpression of AM led to a more robust cardiac lymphangiogenic response, which was associated with improved cardiac function and reduced cardiac edema and tissue remodeling. nih.govnih.gov

AM has demonstrated significant cardioprotective effects against ischemia/reperfusion (I/R) injury. mdpi.comahajournals.org In a rat model of myocardial I/R, a short-term infusion of AM during the early phase of reperfusion markedly reduced the myocardial infarct size. ahajournals.org This protective effect is mediated, at least in part, through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is known to inhibit apoptosis. researchgate.netahajournals.org

The peptide's ability to protect the heart from I/R damage is also linked to its capacity to reduce oxidative stress and inhibit endothelial cell apoptosis. mdpi.comapexbt.com In a rat model of intestinal I/R, co-administration of human AM with its binding protein, AMBP-1, attenuated organ injury and improved survival rates in a dose-dependent manner. nih.gov These findings underscore the potential of AM to mitigate the damage caused by the restoration of blood flow to ischemic tissue. mdpi.comnih.gov

Table 3: Adrenomedullin's Role in Preclinical Ischemia/Reperfusion Injury

| Model Organism | Injury Model | Key Protective Effects |

|---|---|---|

| Rat | Myocardial I/R (30 min ischemia) | Markedly reduced myocardial infarct size; enhanced Akt phosphorylation. ahajournals.org |

| Rat | Intestinal I/R (90 min ischemia) | Reduced pro-inflammatory cytokines; attenuated organ injury; improved survival rate. nih.gov |

Central Nervous System Effects (Preclinical Studies)

Adrenomedullin is an important participant in the response to nervous system injury, exerting neuroprotective effects and promoting neural regeneration in various pathological conditions. nih.govresearchgate.net Preclinical studies have shown that AM can be beneficial against brain injury resulting from ischemic stroke and traumatic brain injury (TBI). researchgate.net

In a rat model of TBI, AM treatment was shown to be a potent anti-inflammatory, antioxidant, and neuroprotective agent. nih.gov The administration of AM led to a significant decrease in tissue levels of malondialdehyde (MDA), an indicator of oxidative stress, and a significant reduction in serum levels of the pro-inflammatory cytokine TNF-α. nih.gov These biochemical changes were associated with improved neurologic function, suggesting that AM helps to prevent secondary brain damage by reducing oxidative stress and inflammation. nih.gov

Furthermore, research using human induced pluripotent stem cell (hiPSC) models has revealed a role for AM in neural development and repair. In a model of hypoxia, which mimics brain injury in extremely preterm infants, hypoxia caused a significant reduction in the migration of cortical interneurons. biorxiv.orgbiorxiv.org Transcriptomic analysis identified adrenomedullin as a key gene upregulated in response to hypoxia. biorxiv.orgbiorxiv.org Critically, the addition of exogenous AM to the hypoxic media was sufficient to restore the normal migration of these interneurons, highlighting its potential as a therapeutic target for promoting neural regeneration and repair. biorxiv.org

Influence on Stress Response and Nociception

The role of Adrenomedullin and its fragments in stress and pain perception is complex, with preclinical studies suggesting a dual function that can be either pain-promoting (nociceptive) or pain-relieving (analgesic) depending on the neurological level of action.

Studies on the full-length Adrenomedullin peptide have shown that it is widely distributed in nociceptors located in the dorsal root ganglion and axon terminals in the superficial dorsal horn of the spinal cord. Intrathecal administration of AM in rat models has been demonstrated to induce thermal hyperalgesia, suggesting a pro-nociceptive role at the spinal level. This effect is thought to be mediated through the activation of specific receptors and downstream signaling pathways.

Conversely, research involving knockout mouse models lacking the gene for AM has revealed a more nuanced role. These animals exhibited longer latency in the tail-flick test, which primarily measures spinal reflexes, indicating a nociceptive function of AM in this context. However, they showed shorter latencies in the hot-plate test, which involves higher-level brain processing, suggesting an analgesic function at supraspinal levels. This indicates that AM may act as a nociceptive modulator in spinal reflexes while potentially having pain-relieving effects at higher cognitive centers.

Furthermore, AM has been implicated in the neuroendocrine response to stress, playing a role in the regulation of the hypothalamic-pituitary-adrenal axis. While direct preclinical evidence for Adrenomedullin (1-12) in these processes is limited, its presence and activity within the central nervous system suggest it may contribute to these complex modulatory effects on stress and pain.

Blood-Brain Barrier Regulation

Adrenomedullin (1-12) is recognized for its ability to cross the blood-brain barrier (BBB), a critical feature that allows it to exert effects within the central nervous system. The regulation of the BBB is a crucial aspect of maintaining brain homeostasis, and the parent Adrenomedullin peptide has been shown to play a significant role in this process.

Preclinical in vitro models using brain microvascular endothelial cells have demonstrated that Adrenomedullin can enhance the barrier function of the BBB. Specifically, administration of AM has been shown to dose-dependently increase transendothelial electrical resistance (TEER), a key indicator of barrier integrity. This effect is associated with a reduction in the permeability of the barrier to small molecules.

The mechanisms underlying this barrier-enhancing effect are multifaceted. Adrenomedullin is believed to influence the expression and organization of tight junction proteins, which are essential for maintaining the restrictive nature of the BBB. By strengthening these cellular junctions, AM helps to regulate the passage of substances into and out of the brain. The ability of Adrenomedullin (1-12) to traverse the BBB suggests it may be a key mediator in these regulatory functions, potentially offering neuroprotective benefits in conditions where BBB integrity is compromised, such as in cerebral ischemia and neuroinflammation.

Immunological and Inflammatory Responses (Preclinical Studies)

Modulation of Cytokine Production

In preclinical models, Adrenomedullin has demonstrated significant immunomodulatory effects, particularly in its ability to regulate the production of various cytokines. During inflammatory states, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) stimulate the expression of Adrenomedullin in vascular smooth muscle and endothelial cells.

In turn, Adrenomedullin has been shown to exert a downregulatory effect on the production of these pro-inflammatory cytokines. For instance, in murine models of colitis, administration of Adrenomedullin resulted in a marked inhibition of colitis-associated TNF-α and IL-1β. This suggests a negative feedback loop where the inflammatory milieu induces Adrenomedullin, which then acts to suppress the inflammatory response.

The table below summarizes the observed effects of Adrenomedullin on the production of key cytokines in preclinical inflammatory models.

Table 1: Modulation of Cytokine Production by Adrenomedullin in Preclinical Models

| Cytokine | Effect of Adrenomedullin Administration | Preclinical Model |

|---|---|---|

| TNF-α | ↓ | Murine Colitis |

| IL-1β | ↓ | Murine Colitis |

| IL-6 | ↓ | Gut Ischemia/Reperfusion |

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of Adrenomedullin are attributed to several mechanisms of action. A primary mechanism is the stabilization of the endothelial barrier. By reducing endothelial hyperpermeability, Adrenomedullin limits the leakage of fluid and inflammatory cells from the vasculature into surrounding tissues, thereby reducing tissue edema and inflammatory exudates.

Furthermore, Adrenomedullin has been shown to modulate the activity of immune cells, including macrophages. It can influence macrophage phenotype and function, contributing to the resolution of inflammation. In a preclinical model of autoimmune uveitis, Adrenomedullin administration was found to suppress pro-inflammatory cytokine expression while upregulating anti-inflammatory cytokines. This was associated with an increase in the number of regulatory T cells (Tregs) and M2 macrophages, both of which are crucial for dampening inflammatory responses and promoting tissue repair.

The anti-inflammatory actions of Adrenomedullin are also linked to intracellular signaling pathways, including the induction of cyclic AMP (cAMP). These multifaceted mechanisms collectively contribute to the protective effects of Adrenomedullin in various inflammatory conditions.

Role in Sepsis Models (Consideration of Fragment Activity)

In preclinical models of sepsis, Adrenomedullin has a dual and complex role. On one hand, elevated levels of Adrenomedullin are associated with the vasodilation and hypotension characteristic of septic shock. On the other hand, administration of Adrenomedullin has shown beneficial effects by improving hemodynamics, reducing vascular leakage, and decreasing organ damage.

Another strategy has been the co-administration of Adrenomedullin with its binding protein, which has been shown to prevent the progression to septic shock and improve survival in animal models. These findings highlight the therapeutic potential of targeting the Adrenomedullin system in sepsis, with a particular focus on the activity of its N-terminal domain.

Methodological Approaches for Adrenomedullin 1 12 Research

Analytical Techniques for Detection and Quantification

Precise and reliable measurement of Adrenomedullin (B612762) (1-12) and related fragments in biological samples is fundamental to understanding their physiological and pathological roles. Various analytical methods have been developed, each with its own advantages and limitations.

Immunoassays are a cornerstone for the quantification of Adrenomedullin and its fragments due to their high sensitivity and specificity. Techniques such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have been instrumental in this field.

Radioimmunoassay (RIA): RIA has been developed for the specific and sensitive measurement of human adrenomedullin(1–52). One such assay demonstrated a detection limit of 0.1 fmol/tube with negligible cross-reactivity to fragments like AM(1–12) and AM(13–52). This specificity is crucial for distinguishing the full-length peptide from its various circulating fragments.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for the detection and quantification of human Adrenomedullin in various biological fluids, including serum and plasma. These assays typically employ a sandwich ELISA format, where the target peptide is captured between two specific antibodies. Competitive enzyme immunoassays are also utilized, where the signal is inversely proportional to the amount of Adrenomedullin in the sample.

Immunoluminometric Assays: More recent advancements include the development of specific immunoluminometric assays for quantifying precursors like glycine-extended ADM (ADM-Gly). These one-step assays offer a robust approach for large-scale sample screening and have been applied to both human and rodent plasma. For instance, a sandwich immunoassay for bioactive ADM (bio-ADM) utilizes monoclonal antibodies against the amidated C-terminus and the middle portion of the peptide, achieving a limit of detection of 3 pg/mL.

Table 1: Comparison of Immunoassay Techniques for Adrenomedullin Fragments

| Technique | Principle | Key Features | Reported Sensitivity | Reference |

|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. | High sensitivity and specificity. Negligible cross-reactivity with certain fragments. | 0.1 fmol/tube | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Enzyme-conjugated antibody detects the target antigen, producing a measurable colorimetric or fluorescent signal. | Widely available, suitable for various biological fluids. | 9.38 pg/mL (analytical sensitivity for one kit) | |

| Immunoluminometric Assay | Uses luminescent labels for detection, offering high sensitivity. | Robust for large-scale screening; can be designed as a one-step assay. | Limit of Detection: 3 pg/mL (for bio-ADM) |

To overcome some of the limitations of immunoassays, particularly in distinguishing closely related peptide fragments, researchers have turned to the coupling of chromatographic separation with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is often used to separate Adrenomedullin and its fragments from other components in a biological sample before quantification. This separation step is critical for verifying the presence of specific isoforms, such as AM(1-52), in plasma extracts.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful technique offers a sensitive and selective method for measuring Adrenomedullin fragments like mid-regional pro-adrenomedullin (MR-proADM). UPLC-MS/MS provides high specificity that can be superior to immunoassay methods.

Mass Spectrometry for Identification: Mass spectrometry, including MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), is used to identify proteins that are S-nitrosylated in response to Adrenomedullin treatment in cell culture models. This approach allows for the characterization of the downstream molecular effects of Adrenomedullin signaling.

Table 2: Chromatographic and Mass Spectrometric Approaches for Adrenomedullin Analysis

| Technique | Application in Adrenomedullin Research | Advantages | Reference |

|---|---|---|---|

| HPLC | Separation of Adrenomedullin isoforms from plasma extracts prior to immunoassay. | Verifies the identity of the measured peptide. | |

| UPLC-MS/MS | Sensitive and selective quantification of plasma MR-proADM. | Potentially better selectivity than immunoassays. | |

| Affinity Chromatography followed by Mass Spectrometry | Identification of proteins modified in response to Adrenomedullin. | Elucidates downstream signaling pathways. |

The accurate measurement of Adrenomedullin (1-12) and other fragments is complicated by several factors.

Short Half-Life: Bioactive Adrenomedullin has a very short half-life in circulation, making its direct measurement challenging. This has led to the development of assays for more stable precursor fragments like MR-proADM.

Cross-Reactivity: Immunoassays may suffer from cross-reactivity with other structurally similar peptides or different fragments of the proadrenomedullin precursor, potentially affecting the accuracy of the results. The development of highly specific monoclonal antibodies is crucial to mitigate this issue.

Sample Stability and Handling: Adrenomedullin is prone to adsorption to surfaces and degradation. Studies have shown that the immunoreactivity of exogenous Adrenomedullin added to plasma can decrease significantly with multiple freeze-thaw cycles. Careful sample handling and the use of stabilizing agents are necessary to ensure accurate and reproducible measurements.

In Vitro Experimental Models

In vitro models are indispensable for investigating the cellular and molecular mechanisms of Adrenomedullin (1-12) action. These systems allow for controlled experiments to dissect its biological effects and receptor interactions.

A variety of cell culture systems have been employed to study the diverse effects of Adrenomedullin.

Vascular Cells: Cultured rat vascular smooth muscle cells have been used to investigate the regulation of Adrenomedullin production by various vasoactive substances. Studies on human umbilical vein endothelial cells (HUVECs) and mouse lung endothelial cells (MLECs) have demonstrated the role of Adrenomedullin in stimulating proliferation and in vitro angiogenesis.

Cancer Cell Lines: Pancreatic cancer cell lines are used to study the role of Adrenomedullin and its receptors in tumor growth and metastasis. The JEG-3 placental cell line has been utilized to identify proteins that are S-nitrosylated in response to Adrenomedullin treatment.

Other Specialized Cell Types: Primary cultures of mouse juxtaglomerular granular cells have been used to show that Adrenomedullin stimulates renin release and mRNA expression. Cultured rat granulosa cells have been employed to study the effects of gonadotropins on Adrenomedullin production and the role of Adrenomedullin in cell differentiation. Rat trophoblast stem cells have been used to investigate the role of Adrenomedullin in differentiation.

Table 3: Examples of Cell Culture Systems in Adrenomedullin Research

| Cell Type | Organism | Research Focus | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells | Rat | Regulation of Adrenomedullin production. | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Proliferation, angiogenesis, and receptor studies. | |

| Pancreatic Cancer Cells | Human | Tumor growth, metastasis, and receptor signaling. | |

| Juxtaglomerular Granular Cells | Mouse | Stimulation of renin release and gene expression. | |

| Granulosa Cells | Rat | Regulation of production and role in differentiation. |

Receptor binding assays are crucial for characterizing the interaction of Adrenomedullin and its fragments with their cellular receptors.

Radioligand Binding: These assays often use radiolabeled Adrenomedullin (e.g., [125I]adrenomedullin) to identify and characterize specific binding sites in various tissues and cell lines.

Fragment Specificity: Competition binding experiments have been used to assess the ability of different Adrenomedullin fragments to inhibit the binding of the full-length radiolabeled peptide. Studies in human brain membranes have shown that fragments such as adrenomedullin(1-12) are poor inhibitors of [125I]adrenomedullin binding, suggesting that the entire molecule is required for high-affinity binding to its receptor in this context.

Receptor Characterization: Scatchard analysis of binding data can provide information on the dissociation constant (Kd) and the maximal binding capacity (Bmax), allowing for the quantification of receptor affinity and density on different cell types. For example, in one skin cell line, the number of receptors per cell was estimated to be approximately 14,000 with a Kd of 9 nM.

These methodological approaches, from highly specific immunoassays and mass spectrometry to diverse cell culture models and receptor binding studies, provide a comprehensive toolkit for advancing our understanding of the complex biology of Adrenomedullin (1-12) and its related peptides.

In Vivo Experimental Models

In vivo experimental models are indispensable for elucidating the physiological and pathophysiological roles of Adrenomedullin (1-12), human. These models, ranging from pharmacokinetic studies in rodents to sophisticated genetically engineered mice, provide critical insights into the peptide's function within a whole-organism context.

Administration Routes and Pharmacokinetics of Adrenomedullin (1-12) in Animal Models

The investigation of Adrenomedullin (1-12) in animal models necessitates a thorough understanding of its pharmacokinetic profile, which is influenced by the route of administration. Common administration routes in preclinical studies include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injections.

Pharmacokinetic studies in rats have been crucial in characterizing the distribution and clearance of adrenomedullin. When administered intravenously, adrenomedullin exhibits a short half-life in the bloodstream, estimated to be less than 30 minutes. nih.gov This rapid clearance suggests a primary role as a local paracrine or autocrine mediator rather than a classical circulating hormone. Studies in rats with induced renal failure have shown elevated plasma levels of exogenously administered adrenomedullin, suggesting that the kidneys play a role in its clearance. mdpi.com The volume of distribution and systemic clearance are key parameters that can be altered in disease states, potentially impacting the peptide's biological activity. mdpi.com

The choice of animal model and administration route can significantly impact the observed pharmacokinetic and pharmacodynamic effects. For instance, intracerebroventricular administration in rats has been used to study the central effects of adrenomedullin on anxiety and stress responses. pnas.org In models of hemorrhage shock in rats, intravenous infusion of human adrenomedullin has been investigated for its potential therapeutic effects. nih.gov Furthermore, studies in mice with vascular endothelium-specific knockout of Receptor Activity Modifying Protein 2 (RAMP2), a key component of the adrenomedullin receptor, have demonstrated elevated plasma concentrations of intraperitoneally administered human adrenomedullin, highlighting the role of the receptor in peptide clearance. mdpi.com

Interactive Data Table: Pharmacokinetic Parameters of Adrenomedullin in Rodent Models

| Animal Model | Administration Route | Key Findings | Reference |

| Rat | Intravenous (i.v.) | Short half-life (<30 minutes) in the bloodstream. | nih.gov |

| Rat (with acute renal failure) | Intravenous (i.v.) | Elevated plasma adrenomedullin levels, suggesting renal clearance. | mdpi.com |

| Rat | Intracerebroventricular | Used to assess central nervous system effects. | pnas.org |

| Rat (hemorrhage shock model) | Intravenous (i.v.) infusion | Investigated for therapeutic potential in shock states. | nih.gov |

| Mouse (endothelial RAMP2 knockout) | Intraperitoneal (i.p.) | Increased plasma concentration of human adrenomedullin. | mdpi.com |

Genetically Modified Animal Models (e.g., knockout/transgenic with implications for fragment generation)

Genetically modified animal models have been instrumental in dissecting the complex biological functions of the full-length adrenomedullin peptide and, by extension, have implications for understanding the generation and roles of its fragments like Adrenomedullin (1-12).

Knockout Models:

The complete knockout of the adrenomedullin gene (Adm) in mice results in embryonic lethality around mid-gestation. nih.govnih.govnih.gov These Adm-/- embryos exhibit severe edema and cardiovascular defects, underscoring the critical role of adrenomedullin in vascular development and integrity. nih.gov The embryonic lethal phenotype of the global knockout has necessitated the development of more sophisticated models to study adrenomedullin's function in adult animals.

Heterozygous mice (Adm+/-), which have a 50% reduction in adrenomedullin expression, are viable and have been used to investigate the consequences of reduced adrenomedullin levels. nih.govnih.govnih.gov For example, Adm+/- mice show an exacerbated inflammatory response to endotoxin-induced septic shock and increased organ damage after angiotensin II and salt loading. nih.govnih.gov These findings suggest that even a partial deficiency in adrenomedullin can impair protective mechanisms.

Conditional knockout models, where the Adm gene is deleted in specific tissues or at specific times, have provided more nuanced insights. For instance, a brain-specific knockout of adrenomedullin in mice leads to behavioral changes, including hyperactivity and increased anxiety, as well as reduced survival under hypoxic stress. pnas.orgnih.gov This demonstrates a crucial neuroprotective role for adrenomedullin in the central nervous system. nih.gov

Transgenic Models:

While less common than knockout models for studying adrenomedullin itself, transgenic models overexpressing components of the adrenomedullin signaling pathway have been developed. nih.gov For instance, transgenic mice with vascular overexpression of adrenomedullin have been used to study its effects on the cardiovascular system. nih.gov

The generation and study of these genetically modified models, while primarily focused on the full-length peptide, provide a critical framework for future investigations into the in vivo generation and specific functions of Adrenomedullin (1-12). Understanding the processing of the adrenomedullin precursor, preproadrenomedullin, in these models could reveal how the production of N-terminal fragments is altered in states of adrenomedullin deficiency or excess.

Interactive Data Table: Phenotypes of Genetically Modified Mice Related to the Adrenomedullin System

| Mouse Model | Genotype | Key Phenotype(s) | Implications for Adrenomedullin Function | Reference |

| Global Knockout | Adm-/- | Embryonic lethal (mid-gestation), severe edema, cardiovascular defects. | Essential for vascular development and integrity. | nih.govnih.govnih.gov |

| Heterozygous | Adm+/- | Viable; exacerbated inflammatory response, increased organ damage under stress. | Important for protective responses and homeostasis. | nih.govnih.gov |

| Brain-Specific Knockout | Conditional deletion in CNS | Hyperactivity, increased anxiety, reduced survival under hypoxia. | Crucial for neuroprotection and normal behavior. | pnas.orgnih.gov |

| Endothelial RAMP2 Knockout | Endothelial-specific deletion of Ramp2 | Perinatal lethality in most offspring. | Critical role of the AM receptor in the endothelium. | frontiersin.org |

Emerging Research Frontiers and Future Directions for Adrenomedullin 1 12

Identification of Novel Receptors or Binding Partners Specific to Adrenomedullin (B612762) (1-12)

The canonical signaling of full-length Adrenomedullin is primarily mediated through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), specifically RAMP2 or RAMP3. nih.govscispace.comphysiology.orgsci-hub.sefrontiersin.org However, the specific receptor interactions of the Adrenomedullin (1-12) fragment remain an area of active investigation.

Early research suggested that the entire molecule of Adrenomedullin (1-52) is necessary for high-affinity binding to its recognized receptors, with fragments like ADM (1-12) demonstrating significantly weaker inhibition of binding. nih.gov This has led to the hypothesis that Adrenomedullin (1-12) may interact with novel, as-yet-unidentified receptors or binding partners. The exploration for such specific interactors is a critical frontier. Identifying a receptor that preferentially binds Adrenomedullin (1-12) could unveil novel signaling pathways and physiological functions distinct from those of the full-length peptide.

Exploration of Intracellular or Non-Receptor Mediated Effects of Adrenomedullin (1-12)

Beyond classical receptor-mediated signaling, there is growing interest in the potential intracellular and non-receptor-mediated actions of peptides. While research directly implicating Adrenomedullin (1-12) in such pathways is still in its infancy, studies on the broader Adrenomedullin family provide a foundation for this exploration.

For instance, research has shown that Adrenomedullin and its related peptide, PAMP, can be found in intracellular compartments and may interact with cytoskeletal proteins. nih.gov Specifically, PAMP has been shown to bind to tubulin and destabilize microtubule polymerization. nih.gov While these effects have not been directly attributed to Adrenomedullin (1-12), they open the possibility that this fragment could have direct intracellular targets or engage in non-canonical signaling once inside the cell. Future research may focus on whether Adrenomedullin (1-12) can be internalized by cells and, if so, what its intracellular binding partners and functional consequences are.

Role of Adrenomedullin (1-12) in Cellular Homeostasis and Stress Responses

Adrenomedullin is known to play a significant role in maintaining cellular homeostasis and mediating responses to various stressors, including oxidative stress and hypoxia. apexbt.comtargetmol.comacs.org The full-length peptide has demonstrated cytoprotective effects in various cell types. ahajournals.orgmdpi.comnih.gov For example, it can inhibit apoptosis in endothelial cells and protect against endoplasmic reticulum stress in pancreatic β-cells. scispace.comnih.govahajournals.org

The specific contribution of the Adrenomedullin (1-12) fragment to these processes is an emerging area of study. Given that the full peptide exerts protective effects, it is plausible that this N-terminal fragment may retain some of this activity or have a modulatory role. Investigating the influence of Adrenomedullin (1-12) on cellular mechanisms that govern homeostasis, such as protein folding, mitochondrial function, and redox balance, particularly under conditions of cellular stress, will be crucial. Understanding its role could lead to novel strategies for protecting cells from damage in various pathological conditions.

Potential as a Biomarker for Specific Physiological or Pathophysiological States

The utility of full-length Adrenomedullin and its precursor fragments, such as mid-regional pro-adrenomedullin (MR-proADM), as biomarkers in various diseases, particularly cardiovascular conditions and sepsis, is well-established. nih.govnih.govmdpi.comamegroups.orgahajournals.org However, the short half-life of active ADM presents a limitation for its direct measurement in clinical settings. nih.gov

This has spurred interest in more stable fragments, and Adrenomedullin (1-12) could represent a novel biomarker candidate. Its potential advantages would lie in its specificity for particular physiological or pathophysiological processes that may not be fully reflected by the levels of the entire ADM molecule or MR-proADM. Future research will need to focus on developing sensitive and specific assays for Adrenomedullin (1-12) and correlating its levels with specific disease states, outcomes, or responses to therapy. Acknowledging the existing utility of MR-proADM, the added value of measuring Adrenomedullin (1-12) will need to be clearly demonstrated.

Application in Novel In Vitro/In Vivo Research Models

The development and use of novel research models are essential for dissecting the specific functions of Adrenomedullin (1-12). In vitro studies utilizing cell lines with genetic modifications to express or inhibit the production of specific ADM fragments can help elucidate the direct cellular effects of Adrenomedullin (1-12).

In vivo, the creation of animal models that specifically overexpress or lack the Adrenomedullin (1-12) fragment, while maintaining normal expression of the full-length peptide, would be invaluable. Such models would allow researchers to distinguish the physiological roles of the fragment from those of the parent molecule. For instance, studies on full-length ADM have utilized knockout mice to investigate its role in cardiovascular damage and have employed various animal models to study its effects in conditions like sepsis and lung injury. ahajournals.orgfrontiersin.org Similar targeted approaches for Adrenomedullin (1-12) will be instrumental in defining its specific contributions to health and disease.

Elucidating the Full Spectrum of Biological Activity or Inactivity of Adrenomedullin (1-12)

A fundamental goal of ongoing research is to comprehensively define the biological activity profile of Adrenomedullin (1-12). While it is a fragment of a highly active hormone, it is not a given that it possesses the same or even similar activities. Some studies have suggested that certain fragments of ADM may have limited or no activity in specific assays. For example, one study found that Adrenomedullin (1-12) had no effect on lobar arterial and systemic arterial pressures in an in vivo cat model, in contrast to other ADM fragments. physiology.org

Conversely, other research points to retained biological activity. sumoprotease.com Therefore, a systematic investigation across a wide range of biological systems is necessary. This includes assessing its effects on vasodilation, cell proliferation, inflammation, and other key physiological processes. It is equally important to identify where Adrenomedullin (1-12) is biologically inactive, as this will help to delineate the functional domains of the full-length Adrenomedullin peptide.

Q & A

Q. What is the structural composition of Adrenomedullin (1-12), human, and how does it relate to its vasodilatory function?

this compound, is a 12-amino acid peptide with the sequence Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg . Its vasodilatory activity is attributed to its ability to interact with receptors such as calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs), which modulate vascular tone. The N-terminal region (residues 1–12) is critical for receptor binding and activation, though truncations or modifications in this region may alter potency .

Q. What methodological approaches are recommended for quantifying Adrenomedullin (1-12) in biological samples?

Competitive ELISA is a validated method for detecting Adrenomedullin (1-12) in plasma or tissue extracts. The assay typically uses polyclonal antibodies raised against the peptide, with a sensitivity range of 0.02–25 ng/mL. Sample preparation should include protease inhibitors to prevent degradation, and standards must be prepared in a matrix mimicking the sample (e.g., 1% BSA in PBS) . Parallel validation via mass spectrometry (e.g., LC-MS/MS) is recommended to confirm specificity, especially in studies reporting novel isoforms or post-translational modifications .

Q. How does Adrenomedullin (1-12) compare to the full-length Adrenomedullin (1-52) in terms of biological activity?

While Adrenomedullin (1-52) exhibits potent vasodilation and cardiovascular effects, the truncated (1-12) fragment shows reduced or context-dependent activity. For example, in pulmonary vasculature preconstricted with U-46619 (a thromboxane mimic), (1-52) and (13-52) fragments induced dose-dependent relaxation, whereas (1-12) lacked activity . This suggests the C-terminal region (residues 13–52) is critical for receptor engagement in certain vascular beds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of Adrenomedullin (1-12) across different experimental models?

Discrepancies in bioactivity may arise from species-specific receptor affinities or experimental conditions. For instance, (1-12) lacks vasodilatory effects in rat pulmonary vasculature under U-46619-induced constriction , but it may retain activity in other tissues or species. To address contradictions:

Q. What experimental designs are optimal for studying the role of Adrenomedullin (1-12) in oxidative stress and cardiovascular disease?

In vitro models:

- Expose endothelial cells to hypoxia (1% O₂) and measure (1-12)-induced upregulation of antioxidant genes (e.g., SOD2, catalase) via qPCR .

- Use siRNA knockdown of CRLR/RAMP1 to validate receptor dependence . In vivo models:

- Administer (1-12) in diabetic rodent models (e.g., STZ-induced) and assess correlations between plasma peptide levels, left ventricular dysfunction, and lipid profiles .

- Combine with hemodynamic monitoring (e.g., echocardiography) to quantify improvements in ejection fraction .

Q. What are the implications of Adrenomedullin (1-12)'s species-specific effects for translational research?

Studies in rats show that (1-12) lacks pulmonary vasodilation , while fragments like (16-31) exhibit pressor activity in rats but not cats . To bridge translational gaps:

- Use humanized receptor models (e.g., transgenic mice expressing human CRLR/RAMP1).

- Cross-validate findings in non-rodent species (e.g., porcine coronary artery models) .

- Prioritize clinical samples (e.g., diabetic nephropathy patients) to correlate (1-12) levels with disease progression .

Q. How can structural modifications of Adrenomedullin (1-12) enhance its therapeutic potential?

- Stability optimization : Substitute oxidation-prone residues (e.g., methionine at position 5) with norleucine to improve half-life .

- Receptor specificity : Synthesize analogs with D-amino acid substitutions (e.g., D-Arg at position 2) to reduce proteolytic degradation while retaining CRLR binding .

- Conjugation strategies : PEGylate the N-terminus to prolong circulation time in preclinical models .

Methodological Considerations

- Peptide handling : Store lyophilized (1-12) at −20°C in desiccated conditions. Reconstitute in 1% acetic acid to prevent aggregation .

- Data interpretation : Normalize ELISA results to total protein content and account for cross-reactivity with full-length AM (1-52) using fragment-specific antibodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.